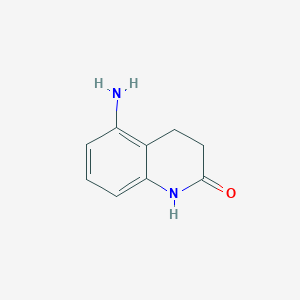

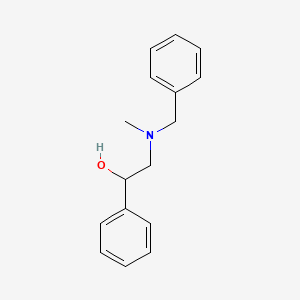

5-氨基-3,4-二氢喹啉-2(1H)-酮

描述

Synthesis Analysis

The synthesis of quinolinone derivatives often involves cyclization reactions and multicomponent synthesis. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, a related compound, was confirmed by a series of reactions starting from a relay compound, which was chlorinated and treated with ammonia . Another related compound, 3-Amino-4-hydroxyquinolin-2(1H)-one, was synthesized using a reaction of methyl isocyanoacetate with isatoic anhydrides, followed by hydrolysis . These methods could potentially be adapted for the synthesis of 5-Amino-3,4-dihydroquinolin-2(1H)-one by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is often characterized using techniques such as IR, NMR, and single-crystal X-ray diffraction. For example, the crystal structure of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile was determined to crystallize in the triclinic space group with specific unit cell parameters, and the dihydropyridine and cyclohexene rings were found to adopt sofa conformations . This level of detail provides a basis for understanding the three-dimensional conformation of 5-Amino-3,4-dihydroquinolin-2(1H)-one and its potential intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of quinolinone derivatives can lead to a variety of transformations. For instance, the Truce-Smiles rearrangement was used to synthesize 5-amino-1,2-dihydrofuro[2,3-c]isoquinoline, and acid treatment of the product led to unexpected ring-opened spiro ring compounds . This indicates that quinolinone derivatives like 5-Amino-3,4-dihydroquinolin-2(1H)-one may undergo similar rearrangements or ring-opening reactions under certain conditions, which could be useful for generating novel compounds.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 5-Amino-3,4-dihydroquinolin-2(1H)-one, they do provide insights into the properties of closely related compounds. For example, the antiallergic activity of quinolin-2(1H)-one analogs suggests that 5-Amino-3,4-dihydroquinolin-2(1H)-one may also exhibit biological activities worth exploring . Additionally, the detailed crystallographic data can inform predictions about the compound's solubility, stability, and reactivity .

科学研究应用

抗癌和抗微生物特性:从2,4-二羟基喹啉衍生的一系列染料,使用5-氨基-3,4-二氢喹啉-2(1H)-酮合成,展现出有希望的DNA保护、抗微生物和抗癌活性。该系列化合物对革兰氏阳性细菌表现出有效性,并对HeLa和PC3癌细胞系表现出细胞毒性,暗示其有潜力用作药物或药物添加剂(Şener et al., 2018)。

药物合成:该化合物在各种药物的合成中很重要。已经开发了一种高效的串联反应,结合了自由基和离子过程,提供了一种从简单前体合成取代的3,4-二氢喹啉-2-酮的实用策略(Zhou, Zhang, & Jiao, 2009)。

氧化还原触发合成:已经开发了一种氧化还原中性的氢化物转移/N-去烷基化/N-酰化策略,用于可切换合成3,4-二氢喹啉-2(1H)-酮衍生物。这种创新方法具有显著的合成实用性,通过简洁合成CYP11B2抑制剂(Yang et al., 2020)来证明。

抗惊厥活性:某些3,4-二氢喹啉-2(1H)-酮的衍生物表现出显著的抗惊厥活性,并对GABAA受体具有强烈的结合亲和力。这些化合物,特别是7-((5-(戊硫基)-1,3,4-噁二唑-2-基)甲氧基)-3,4-二氢喹啉-2(1H)-酮,与传统抗惊厥药物如卡马西平相比表现出更优越的效果(Wang et al., 2020)。

对映选择性合成:用作模板的对映纯苯并噻嗪使得对映纯3,4-二氢喹啉-2(1H)-酮的合成成为可能。这种方法在药物学领域具有重要意义,特别是在手性药物开发领域(Harmata & Hong, 2007)。

水解研究:对类似化合物中腈基的水解进行的研究,如2-氨基-1-甲基-4-氧代-1,4-二氢喹啉-3-碳腈,为进一步的合成应用提供了反应机制和结构特性的见解(Basafa et al., 2021)。

抗精神分裂症活性:在3,4-二氢喹啉-2(1H)-酮衍生物中整合D2受体亲和力和芳香杂环结构,导致合成具有显著抗精神分裂症活性的化合物,为精神医学中潜在的新治疗方法(Jian-qi, 2011)。

抗抑郁潜力:一些衍生物,如2-氨基-6-氯-3,4-二氢喹啉,表现出类似抗抑郁的作用,表明它们在开发新的抗抑郁药物中的潜在用途(Dukat et al., 2013)。

属性

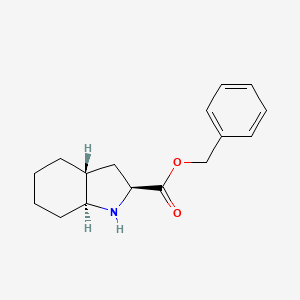

IUPAC Name |

5-amino-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHMSLUJYYOUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC=CC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467697 | |

| Record name | 5-AMINO-3,4-DIHYDROQUINOLIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3,4-dihydroquinolin-2(1H)-one | |

CAS RN |

58130-38-4 | |

| Record name | 5-AMINO-3,4-DIHYDROQUINOLIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)

![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)